molecular formula C12H9N3O4 B107571 Bis(2-nitrophenyl)amine CAS No. 18264-71-6

Bis(2-nitrophenyl)amine

Cat. No.: B107571
CAS No.: 18264-71-6
M. Wt: 259.22 g/mol
InChI Key: RENCFAVKFWOLJJ-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl)amine, also known as 2-nitro-N-(2-nitrophenyl)aniline, is an organic compound with the molecular formula C12H9N3O4. It is characterized by the presence of two nitro groups attached to a phenyl ring, connected through an amine linkage. This compound is notable for its pale-yellow to yellow-brown solid form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-nitrophenyl)amine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-nitroaniline with 2-nitrochlorobenzene in the presence of a base. The reaction typically occurs under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of DABCO-based ionic liquids as catalysts. This method offers advantages such as high yields, short reaction times, and easy product isolation. The use of ionic liquids also eliminates the need for additional bases, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Bis(2-nitrophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Strong nucleophiles such as hydroxide ions or amines in polar solvents like dimethylformamide.

Major Products Formed:

Scientific Research Applications

Bis(2-nitrophenyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis(2-nitrophenyl)amine and its derivatives often involves interactions with biological molecules through the nitro and amine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

    Bis(4-nitrophenyl)amine: Similar structure but with nitro groups at the para position.

    Bis(3-nitrophenyl)amine: Nitro groups at the meta position.

    Bis(2-aminophenyl)amine: Reduction product of bis(2-nitrophenyl)amine.

Comparison: this compound is unique due to the ortho positioning of the nitro groups, which influences its reactivity and the types of reactions it undergoes. This positioning can lead to different steric and electronic effects compared to its para and meta counterparts, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2-nitro-N-(2-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENCFAVKFWOLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171313
Record name 2-Nitro-N-(2-nitrophenyl)aniline
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Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18264-71-6
Record name 2,2′-Dinitrodiphenylamine
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Record name 2-Nitro-N-(2-nitrophenyl)aniline
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Record name Bis(2-nitrophenyl)amine
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Record name 2-Nitro-N-(2-nitrophenyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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